1-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole
Description
1-[1-(Thiophene-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is a heterocyclic compound featuring a 1,2,3-triazole core fused to a pyrrolidine ring substituted with a thiophene-3-carbonyl group. This structure combines the rigidity of the triazole ring, known for its metabolic stability and hydrogen-bonding capabilities , with the conformational flexibility of pyrrolidine and the electron-rich thiophene moiety.
For example, 1-(1-acetylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1710845-01-4) shares structural similarities and is synthesized via CuAAC, yielding high purity (>97%) .
Properties
IUPAC Name |
thiophen-3-yl-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c16-11(9-2-6-17-8-9)14-4-1-10(7-14)15-5-3-12-13-15/h2-3,5-6,8,10H,1,4,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPNNGUSFHIVIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.
Introduction of the Thiophene Moiety: The thiophene moiety can be introduced through a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Triazole Ring: The triazole ring can be formed through a Huisgen cycloaddition reaction, where an azide and an alkyne react in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Industrial Production Methods
Industrial production of 1-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the thiophene or triazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
1-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Mechanism of Action
The mechanism of action of 1-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. This binding can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of structurally related triazole derivatives is presented below:
Physicochemical Properties
- Thermal Stability : Triazoles are generally thermally stable (melting points >150°C for fluorinated derivatives) , though data specific to the target compound are unavailable.
Biological Activity
The compound 1-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, including the thiophene carbonyl and pyrrolidine moieties, suggest it may exhibit significant pharmacological properties.
Structural Characteristics
The molecular structure of 1-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄OS |
| Molecular Weight | 294.39 g/mol |
| IUPAC Name | 1-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole |
| CAS Number | Not available |
Biological Activity Overview
Compounds containing the triazole moiety have been extensively studied for their biological activities. The biological activity of 1-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is anticipated to include:
- Anticancer Activity : Triazole derivatives have shown potential as anticancer agents. For example, studies have indicated that similar triazole-containing compounds exhibit significant cytotoxic effects against various cancer cell lines (e.g., HCT116) with IC50 values in the low micromolar range .
- Antimicrobial Properties : Triazoles are recognized for their antimicrobial activities. They have been tested against a range of pathogens and have demonstrated efficacy in inhibiting bacterial growth and fungal infections .
The mechanism through which 1-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole exerts its biological effects may involve:
- Induction of Apoptosis : Similar triazole compounds have been shown to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential .
- Inhibition of Cell Migration : Compounds with similar structures have been reported to inhibit cell migration by affecting epithelial-mesenchymal transition markers .
Case Studies and Research Findings
Several studies have highlighted the biological activity of triazole derivatives that share structural similarities with 1-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole:
-
Anticancer Studies :
- A derivative with a similar structure demonstrated an IC50 value of 0.43 µM against HCT116 cells and showed selective toxicity towards cancer cells while sparing normal cells .
- Another study reported a series of triazole derivatives that exhibited potent activity against various cancer cell lines with IC50 values ranging from 0.10 to 5.19 µM across different types .
- Antimicrobial Activity :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole, and how do reaction conditions influence regioselectivity?
- Methodology : The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for triazole formation. For example, analogous triazole-pyrrolidine hybrids are synthesized by reacting azide-functionalized pyrrolidine derivatives with terminal alkynes (e.g., thiophene-3-carbonyl alkyne) under CuSO₄/Na-ascorbate catalysis in THF/water (1:1) at 50°C for 16 hours . Key parameters include:
- Catalyst loading : 0.2–0.3 equiv CuSO₄ to suppress side reactions.
- Solvent system : Biphasic THF/water enhances reaction efficiency.
- Temperature : Elevated temperatures (50–60°C) improve cycloaddition kinetics .
Q. How can structural characterization of this compound be rigorously validated?
- Methodology : Use a combination of spectroscopic and analytical techniques:
- 1H/13C NMR : Assign peaks based on coupling patterns (e.g., triazole protons at δ 7.8–8.4 ppm, pyrrolidine carbons at δ 50–60 ppm) .
- HRMS : Confirm molecular formula (e.g., [M+H]+ calculated for C₁₁H₁₂N₄O₂S: 265.0758; observed: 265.0762) .
- IR spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and triazole (C-N, ~1550 cm⁻¹) stretches .
Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?
- Methodology :
- Flash chromatography : Use gradients of cyclohexane/ethyl acetate (e.g., 20:1 to 4:1) for baseline separation of triazole derivatives .
- HPLC : For high-purity applications, reverse-phase C18 columns with methanol/water eluents achieve >95% purity .
Advanced Research Questions
Q. How can reaction yields be optimized when scaling up synthesis?
- Methodology :
- Kinetic studies : Monitor reaction progress via TLC or in situ NMR to identify rate-limiting steps. For CuAAC, excess alkyne (1.3–1.5 equiv) ensures complete azide conversion .
- Workflow automation : Use flow chemistry to maintain consistent temperature and mixing, reducing batch-to-batch variability .
Q. What computational methods predict the compound’s bioactivity or binding affinity?
- Methodology :
- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using software like AutoDock Vina. For triazole derivatives, prioritize π-π stacking with aromatic residues and hydrogen bonding via the carbonyl group .
- QSAR modeling : Correlate substituent effects (e.g., thiophene vs. phenyl groups) with experimental IC₅₀ values to guide structural optimization .
Q. How do electronic effects of the thiophene moiety influence the compound’s reactivity or stability?
- Methodology :
- DFT calculations : Compare frontier molecular orbitals (HOMO/LUMO) of thiophene-3-carbonyl vs. benzoyl derivatives to assess electron-withdrawing/donating effects.
- Stability assays : Perform accelerated degradation studies under UV light or acidic conditions; thiophene’s lower aromaticity may reduce photostability compared to phenyl analogs .
Q. What in vitro assays are suitable for evaluating its anticancer potential?
- Methodology :
- Cytotoxicity screening : Test against cancer cell lines (e.g., MCF-7, IC₅₀ determination via MTT assay). Triazole-pyrrolidine hybrids show IC₅₀ values as low as 4.78 μM in breast cancer models .
- Mechanistic studies : Use Western blotting to assess inhibition of JNK phosphorylation or apoptosis markers (e.g., caspase-3 cleavage) .
Q. How can regiochemical outcomes be controlled during functionalization of the triazole ring?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
